molecular formula C14H17N3O2 B12267191 N-benzyl-4,6-dimethoxy-N-methylpyrimidin-2-amine

N-benzyl-4,6-dimethoxy-N-methylpyrimidin-2-amine

Cat. No.: B12267191
M. Wt: 259.30 g/mol
InChI Key: JITOCDQEDLNKNL-UHFFFAOYSA-N
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Description

N-benzyl-4,6-dimethoxy-N-methylpyrimidin-2-amine is an organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4,6-dimethoxy-N-methylpyrimidin-2-amine typically involves the reaction of 4,6-dimethoxypyrimidine with benzylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4,6-dimethoxy-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with new functional groups.

Scientific Research Applications

N-benzyl-4,6-dimethoxy-N-methylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4,6-dimethoxy-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes. Detailed studies on the molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-chloro-6-methylpyrimidin-2-amine
  • N-benzyl-3,4-dimethoxy-N-methylpyrimidin-2-amine
  • Dimethylbenzylamine

Uniqueness

N-benzyl-4,6-dimethoxy-N-methylpyrimidin-2-amine stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-benzyl-4,6-dimethoxy-N-methylpyrimidin-2-amine

InChI

InChI=1S/C14H17N3O2/c1-17(10-11-7-5-4-6-8-11)14-15-12(18-2)9-13(16-14)19-3/h4-9H,10H2,1-3H3

InChI Key

JITOCDQEDLNKNL-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC(=CC(=N2)OC)OC

Origin of Product

United States

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